
Methyl formate
Overview
Description
Methyl formate, also known as methyl methanoate, is the simplest ester of formic acid. It is a colorless liquid with a pleasant, ethereal odor. This compound has a high vapor pressure and low surface tension, making it a volatile compound. It is widely used as an intermediate in various chemical processes and has applications in different industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: In the laboratory, methyl formate can be synthesized through the condensation reaction of methanol and formic acid:
HCOOH+CH3OH→HCOOCH3+H2O
This reaction typically requires an acid catalyst and is carried out under reflux conditions .
Industrial Production Methods: Industrially, this compound is produced by the carbonylation of methanol in the presence of a strong base, such as sodium methoxide:
CH3OH+CO→HCOOCH3
This process is highly selective, with a yield of around 96%. The catalyst used in this process is sensitive to water, necessitating the use of very dry carbon monoxide .
Chemical Reactions Analysis
Types of Reactions: Methyl formate undergoes various chemical reactions, including:
Hydrogenation: this compound can be hydrogenated to produce methanol using a copper-silica catalyst.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound hydrolyzes to form methanol and formic acid.
Oxidation: this compound can be oxidized to produce carbon dioxide and water.
Common Reagents and Conditions:
Hydrogenation: Copper-silica catalyst, hydrogen gas, elevated temperatures.
Hydrolysis: Water, acid or base catalyst, reflux conditions.
Oxidation: Oxygen or air, elevated temperatures.
Major Products:
Hydrogenation: Methanol.
Hydrolysis: Methanol and formic acid.
Oxidation: Carbon dioxide and water.
Scientific Research Applications
Industrial Applications
1.1 Chemical Synthesis
Methyl formate serves as a precursor for several important chemicals, including:
- Formamide
- Dimethylformamide (DMF)
- Formic acid
These compounds are integral to the production of pharmaceuticals, agrochemicals, and polymers .
1.2 Blowing Agent
Due to its high vapor pressure and low ozone depletion potential, this compound is utilized as a blowing agent in the manufacture of polyurethane foams. It is a replacement for harmful substances like CFCs and HCFCs, making it an environmentally friendly option .
1.3 Binder in Foundry Industry
MF is used as a binder in the foundry industry, specifically in the beta set process, where it helps in forming molds for metal casting .
Energy Storage and Hydrogen Carrier
Recent studies highlight this compound's potential as an efficient hydrogen storage material. It exhibits several advantages:
- High Hydrogen Storage Capacity : Approximately 8.4 wt%, which is advantageous compared to other carriers like methanol and formic acid .
- Fast Dehydrogenation Rates : Under mild conditions, MF can release hydrogen significantly faster than established carriers, making it a promising candidate for renewable energy applications .
Table 1: Comparison of Hydrogen Storage Materials
Material | Hydrogen Storage Capacity (wt%) | Dehydrogenation Rate (h⁻¹) |
---|---|---|
This compound | 8.4 | >44,000 |
Methanol | 12.1 | Slower |
Formic Acid | 4.4 | Moderate |
Environmental Applications
3.1 Agricultural Fumigant
this compound is employed as an agricultural fumigant due to its efficacy against pests and pathogens while being less toxic than traditional alternatives .
3.2 Refrigeration
Historically, this compound was used as a refrigerant before the advent of less toxic options. Its properties made it suitable for domestic refrigeration systems .
Case Studies
4.1 Combustion Mechanisms Research
Princeton University researchers have utilized this compound as a model ester to study combustion mechanisms in biodiesel mixtures. Their findings indicate that the combustion kinetics of this compound differ significantly from previous models, enhancing understanding of biodiesel combustion behavior .
4.2 Astrochemical Studies
In astrochemistry, this compound has been studied for its formation mechanisms in interstellar environments. Research suggests that it may form on icy mantles during specific phases of cosmic evolution, contributing to our understanding of organic molecule formation in space .
Mechanism of Action
The mechanism of action of methyl formate involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Methyl formate can be compared with other similar compounds, such as:
Ethyl formate: Ethyl formate is the ethyl ester of formic acid and has similar properties to this compound but with a higher boiling point and different applications.
Methyl acetate: Methyl acetate is the methyl ester of acetic acid and is used as a solvent in various industrial applications. It has a higher boiling point and different reactivity compared to this compound.
Formic acid: Formic acid is the simplest carboxylic acid and is used as a preservative and antibacterial agent.
This compound stands out due to its high volatility, low boiling point, and unique applications in various industries.
Biological Activity
Methyl formate (MF), a simple ester with the formula HCOOCH₃, has garnered attention in various fields, including catalysis, environmental science, and biochemistry. This article delves into the biological activity of this compound, exploring its applications, mechanisms, and implications based on recent research findings.
This compound is characterized by its molecular structure consisting of a formyl group (–CHO) and a methyl group (–CH₃). It exists in two conformers: cis and trans, with the cis conformer being more stable due to the spatial arrangement of its functional groups .
Biological Applications
1. Solvent and Fumigant:
this compound is widely used as a solvent in organic synthesis and as a fumigant and larvicide in agricultural applications. It is particularly effective against pests in tobacco, dried fruits, and cereals .
2. Hydrogen Storage:
Recent studies highlight this compound's potential as an efficient hydrogen storage material. It has a hydrogen storage capacity of 8.4 wt%, which is higher than that of formic acid (4.4 wt%) but lower than methanol (12.1 wt%). The dehydrogenation of MF can produce hydrogen at significantly faster rates compared to other carriers under mild conditions, making it an attractive candidate for renewable energy applications .
3. Astrochemistry:
In astrochemical contexts, this compound has been identified as a product of complex organic synthesis on cosmic dust grains. Its formation pathways involve reactions between methanol and carbon monoxide or through photodissociation processes in icy environments . This suggests that this compound may play a role in the prebiotic chemistry of extraterrestrial environments.
The biological activity of this compound can be attributed to several mechanisms:
1. Catalytic Activity:
this compound participates in catalytic reactions, particularly in the oxidative coupling of methanol. Nanoporous gold catalysts have shown significant activity for the partial oxidation of methanol to this compound, indicating its utility in synthetic chemistry .
2. Toxicological Aspects:
While this compound is classified as non-toxic and non-irritating, its biological effects are still under investigation. Studies have indicated that exposure to high concentrations can lead to metabolic byproducts such as methanol and formic acid, which are toxic at elevated levels .
Case Studies
Case Study 1: this compound as a Hydrogen Carrier
A study published in Nature Catalysis demonstrated that this compound could release hydrogen efficiently when subjected to appropriate catalytic conditions. The maximum turnover frequency recorded was over 44,000 h⁻¹, showcasing its potential for use in hydrogen fuel cells .
Case Study 2: Formation Mechanisms in Astrochemistry
Research on the formation pathways of this compound in icy mantles has revealed that it can be synthesized through various routes involving protonated intermediates. These findings enhance our understanding of how complex organic molecules may arise in space environments .
Research Findings Summary
Q & A
Q. Basic: What experimental protocols are recommended for synthesizing methyl formate with high reproducibility?
Methodological Answer:
For lab-scale synthesis, acid-catalyzed esterification between methanol and formic acid is standard. Ensure stoichiometric ratios (1:1 molar ratio) under reflux with concentrated sulfuric acid (0.5–1% v/v) at 60–70°C . Monitor reaction progress via gas chromatography (GC) or FT-IR to detect esterification completion (C=O stretch at ~1720 cm⁻¹) . Post-synthesis, neutralize the catalyst with sodium bicarbonate, and purify via fractional distillation (bp 31.8°C) . Document procedural deviations (e.g., temperature fluctuations) to enhance reproducibility .
Q. Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound purity?
Methodological Answer:
- NMR : Analyze NMR peaks: methyl protons (δ ~3.7 ppm, singlet) and formate proton (δ ~8.1 ppm) .
- FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and absence of residual carboxylic acid (O-H stretch ~2500–3300 cm⁻¹) .
- GC-MS : Use polar columns (e.g., DB-WAX) to separate this compound (retention time ~4.2 min) from methanol or formic acid . Calibrate with certified reference materials to validate accuracy .
Q. Advanced: How can researchers resolve contradictions in reported Henry’s law constants (kHk_HkH) for this compound?
Methodological Answer:
Discrepancies in values (e.g., 4.1 vs. 4.5 mol/(kg·bar) ) arise from methodological differences:
- Method M (Experimental) : Direct measurement of solubility via headspace analysis.
- Method Q (Calculated) : Derived from activity coefficients lacking vapor pressure data.
Resolution: Cross-validate using temperature-dependent models (e.g., ) and ensure metadata includes measurement conditions (T, purity, instrumentation) . Publish raw datasets in standardized formats (e.g., .csv with ISA-Tab metadata) to enable reanalysis .
Q. Advanced: What strategies mitigate uncertainties in this compound’s gas-phase ion energetics data?
Methodological Answer:
Ionization energy (IE) discrepancies (e.g., 10.7–11.0 eV ) stem from techniques like:
- Photoelectron Spectroscopy (PE) : Measures vertical IE but may overlook thermal broadening.
- Threshold Photoelectron Photoion Coincidence (TPEPICO) : Provides adiabatic IE with higher precision.
Best Practices: - Compare multiple methods (PE, TPEPICO, DFT calculations) and report confidence intervals.
- Reference NIST-reviewed data and disclose instrumental parameters (e.g., photon energy resolution) .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Storage : Keep below 25°C in sealed, non-reactive containers (e.g., glass or PTFE) away from ignition sources .
- Ventilation : Use fume hoods due to vapor density (2.07 g/L) exceeding air, posing explosion risks .
- Spill Management : Absorb with inert materials (vermiculite) and neutralize with aqueous NaOH to hydrolyze residual ester . Document incidents in lab safety logs .
Q. Advanced: How should researchers address conflicting computational vs. experimental thermochemical data (e.g., proton affinity)?
Methodological Answer:
For proton affinity (PA) discrepancies (e.g., 782.5 kJ/mol vs. DFT-derived ~775 kJ/mol):
- Benchmarking : Validate computational methods (e.g., CCSD(T)/CBS) against experimental PA for related esters.
- Error Analysis : Quantify basis set incompleteness and vibrational corrections in DFT .
- Data Sharing : Archive computational input/output files in repositories like Zenodo for peer validation .
Q. Basic: What ethical guidelines apply to publishing this compound research data?
Methodological Answer:
- Data Ownership : Clearly define contributions using CRediT taxonomy and obtain permissions for shared datasets .
- Reproducibility : Provide detailed supplementary materials (e.g., NMR spectra, GC conditions) per journal guidelines .
- Conflict of Interest : Disclose funding sources (e.g., industry grants) that may influence interpretation .
Q. Advanced: Why do this compound’s hydrolysis kinetics vary across studies, and how can this be standardized?
Methodological Answer:
Variability arises from:
- Catalyst Type : Acid (H₂SO₄) vs. enzyme (lipase)-mediated hydrolysis.
- Solvent Effects : Polar aprotic solvents (e.g., THF) slow hydrolysis vs. aqueous systems .
Standardization: - Report rate constants () with Arrhenius parameters (Ea, A) and solvent dielectric constants.
- Use IUPAC-recommended protocols for kinetic measurements .
Q. Basic: How to design a robust computational model for this compound’s reaction pathways?
Methodological Answer:
- Software : Use Gaussian or ORCA for DFT calculations (B3LYP/6-311++G**).
- Validation : Compare transition-state energies with experimental activation barriers (e.g., ester hydrolysis) .
- Documentation : Include basis set convergence tests and thermochemical corrections (e.g., Grimme’s D3) in SI .
Q. Advanced: What meta-analysis frameworks reconcile contradictory findings in this compound’s environmental fate studies?
Methodological Answer:
- Systematic Review : Use PRISMA guidelines to aggregate data on atmospheric lifetime (e.g., OH radical reactivity) .
- Sensitivity Analysis : Identify variables (e.g., humidity, UV intensity) causing divergence in degradation rates.
- Open Data : Contribute to platforms like PubChem or NIST Chemistry WebBook for cross-study comparisons .
Properties
IUPAC Name |
methyl formate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c1-4-2-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZIHFWKZFHZASV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2, Array | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5025609 | |
Record name | Methyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
60.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Methyl formate appears as a clear colorless liquid with an agreeable odor. Flash point -27 °F. Less dense than water Vapors heavier than air., Liquid, Colorless liquid with a pleasant odor. [Note: A gas above 89 degrees F.] [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant odor., Colorless liquid with a pleasant odor. [Note: A gas above 89 °F.] | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Formic acid, methyl ester | |
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Record name | Methyl formate | |
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Record name | METHYL FORMATE | |
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Record name | Methyl formate | |
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URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Boiling Point |
88.7 °F at 760 mmHg (NTP, 1992), 31.5 °C, 32 °C, 89 °F | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL FORMATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl formate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
-26 °F (NTP, 1992), -2 °F, -2 °F (-19 °C) (Closed Cup), -19 °C, -26 °F | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Methyl formate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/551 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl formate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), 28.35 kJ/mol at 25 °C, Soluble in ether, chloroform; miscible with ethanol, In water, 230,000 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 30 (good), 30% | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | Methyl formate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.977 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.987 at 15 °C/15 °C, DENSITY OF SATURATED AIR: 1.83 (AIR= 1), Relative density (water = 1): 0.97, 0.98 | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | METHYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl formate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
2.07 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.07 (Air= 1), Relative vapor density (air = 1): 2.1, 2.07 | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
400 mmHg at 61 °F ; 476 mmHg at 68 °F (NTP, 1992), 585.7 [mmHg], 585.7 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 64, 476 mmHg | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl formate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/551 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | METHYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl formate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless liquid [Note: A gas above 89 degrees F]. | |
CAS No. |
107-31-3 | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Methyl formate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl formate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Formic acid, methyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Methyl formate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5025609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl formate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.166 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL FORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MPH591FTG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | METHYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Formic acid, methyl ester | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/LQ882F48.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
-147.6 °F (NTP, 1992), -99.8 °C, -100 °C, -148 °F | |
Record name | METHYL FORMATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/1108 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | METHYL FORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/232 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | METHYL FORMATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0664 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | METHYL FORMATE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/66 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Methyl formate | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0417.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
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Retrosynthesis Analysis
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